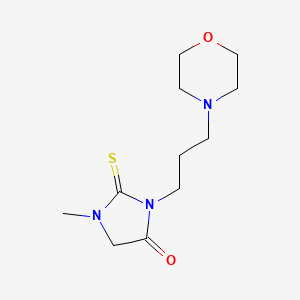

1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one

描述

属性

IUPAC Name |

1-methyl-3-(3-morpholin-4-ylpropyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2S/c1-12-9-10(15)14(11(12)17)4-2-3-13-5-7-16-8-6-13/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKFLFLKSOIJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=S)CCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Thioxoimidazolidin-4-one Core

The thioxoimidazolidin-4-one ring is generally synthesized by cyclization reactions involving amino acids or amino esters and thiocarbonyl reagents such as ethyl isothiocyanatoacetate. For example, the reaction of an alkyl- or aryl-amine with ethyl isothiocyanatoacetate in an ether solvent at room temperature yields thiourea intermediates with good yields (61–98%).

Subsequent cyclization of these thioureas under acidic or basic conditions forms the thiohydantoin or thioxoimidazolidinone ring system. This step is crucial to establish the 5-membered heterocyclic scaffold bearing the thioxo group at position 2.

N-Methylation

The N-methyl group at position 1 of the imidazolidinone ring is introduced via alkylation reactions. Typically, methyl iodide (MeI) is used as the methylating agent in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction is conducted at room temperature for short durations (e.g., 30 minutes), followed by acid workup under reflux to afford N-methylated hydantoins in good yields (~70%).

Introduction of the 3-(3-Morpholinopropyl) Side Chain

The 3-position substituent bearing the morpholinopropyl group is introduced by alkylation of the imidazolidinone nitrogen or via nucleophilic substitution on a suitable leaving group precursor.

- One approach involves converting the 3-position hydroxyl or halide intermediate into a leaving group (e.g., mesylate or iodide) followed by displacement with morpholine or 3-(morpholinopropyl)amine under heating in acetone or other polar aprotic solvents.

- Alternatively, direct alkylation of the imidazolidinone nitrogen with 3-(morpholinopropyl)alkyl halides in the presence of a base is employed.

Cycloaddition and Condensation Reactions (Advanced Methods)

In some synthetic routes, 1,3-dipolar cycloaddition reactions are utilized to assemble complex derivatives related to this compound. For example, azomethine ylides generated from isatin and sarcosine react with substituted thiohydantoins to form dispiroindolinone derivatives with moderate to high yields.

Knoevenagel condensation between thiohydantoin and aromatic aldehydes is also used to prepare arylidene derivatives, which can be further methylated and functionalized.

Representative Data Table of Synthesis Yields and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiourea formation | Amine + ethyl isothiocyanatoacetate, ether, RT | 61–98 | Smooth reaction, intermediate formation |

| 2 | Cyclization to thiohydantoin | Acid/base catalysis | 70–90 | Formation of 5-membered ring |

| 3 | N-Methylation | MeI, KOH/EtOH, RT, 30 min | ~70 | Efficient methylation |

| 4 | Side chain alkylation | Morpholine derivative + leaving group, acetone | 60–80 | Nucleophilic substitution |

| 5 | 1,3-Dipolar cycloaddition | Sarcosine + paraformaldehyde, toluene, reflux | Moderate to high | Used for advanced derivatives |

Research Findings and Analysis

- The synthetic methods afford the target compound and analogs in moderate to high yields, demonstrating the robustness of the approach.

- NMR spectroscopy confirms the formation of single diastereomeric products in cycloaddition reactions, indicating stereoselectivity.

- The methylation and side-chain introduction steps are critical for biological activity, as modifications at these positions influence solubility and target binding.

- The use of mild conditions (room temperature, short reaction times) for key steps improves overall efficiency and reduces byproducts.

- Variations in the substituents on the imidazolidinone ring and side chains have been explored to optimize biological properties such as cytotoxicity and enzyme inhibition.

化学反应分析

1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

Medicinal Chemistry

1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one has shown promise in the development of pharmaceuticals due to its unique structural properties. Its applications include:

- Antimicrobial Activity : Studies have indicated that compounds with imidazolidinone structures can exhibit antimicrobial properties. This compound may serve as a lead compound for developing new antibiotics or antifungal agents.

- Anticancer Properties : Research suggests that thioxoimidazolidinones can inhibit cancer cell proliferation. Specific studies are needed to evaluate the efficacy of this compound against various cancer cell lines.

Agricultural Science

The compound's potential extends to agricultural applications:

- Pesticide Development : Due to its chemical structure, there is potential for this compound to be developed into a pesticide or herbicide. Its efficacy against specific pests or diseases could be evaluated through field trials.

Material Science

In material science, this compound could be explored for:

- Polymer Additives : The compound may act as a stabilizer or additive in polymer formulations, enhancing properties such as thermal stability or mechanical strength.

作用机制

The mechanism of action of 1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

相似化合物的比较

Comparison with Structural Analogs and Related Compounds

Comparison with 3-(3-Morpholinopropyl)-2-thioxoimidazolidin-4-one

The absence of the N1-methyl group in this analog (compound 2b in ) results in distinct spectral and physical properties. For example:

- Melting Point : 149–151 °C for 2b vs. unreported for the methylated derivative.

- ¹H-NMR : The methyl group in the target compound would introduce a singlet near δ 3.0–3.5 ppm, absent in 2b .

- Bioactivity : Methylation may enhance metabolic stability or target affinity. While 2b is a precursor to dispirooxindoles with uncharacterized bioactivity, the methylated derivative’s biological profile remains unexplored in the provided evidence.

Comparison with Piperidine-Connected 2-Thioxoimidazolidin-4-one Derivatives

Piperidinyl analogs (e.g., compounds 3a–c in ) replace the morpholinopropyl group with a piperidine ring. Key differences include:

The morpholinopropyl group’s oxygen atom may improve water solubility, whereas piperidine analogs exhibit potent larvicidal and nematicidal activities, suggesting that nitrogenous substituents enhance toxicity toward invertebrates .

Comparison with 1,3,4-Oxadiazole Thioether Compounds

1,3,4-Oxadiazole thioethers (e.g., compound 5g in ) differ in core structure but share pesticidal applications. Contrasting features:

Data Tables

Table 2. Structural and Physicochemical Comparison

生物活性

1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one (CAS No. 929220-61-1) is a compound of interest in medicinal chemistry, particularly for its potential antibacterial, antifungal, and cytotoxic activities. This article presents a comprehensive analysis of its biological activity, supported by data tables and relevant research findings.

- Chemical Formula : C11H19N3O2S

- Molecular Weight : 257.352 g/mol

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant potency compared to traditional antibiotics.

Table 1: Antibacterial Activity Overview

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Enterobacter cloacae | 0.004 | 0.008 |

| Escherichia coli | 0.011 | 0.020 |

| Staphylococcus aureus | 0.008 | 0.015 |

| Bacillus cereus | 0.015 | 0.030 |

| Salmonella typhimurium | 0.015 | 0.030 |

The compound exhibited superior antibacterial activity, outperforming reference drugs like ampicillin and streptomycin by a factor of 10 to 50 times against certain strains, particularly Enterobacter cloacae, which was the most sensitive .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity against various fungal species.

Table 2: Antifungal Activity Overview

| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Trichophyton viride | 0.004 | 0.008 |

| Aspergillus fumigatus | 0.015 | 0.030 |

The most active compound in terms of antifungal activity was identified as having an MIC of 0.004 mg/mL against Trichophyton viride .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using the MTT assay on human normal fetal lung fibroblast MRC-5 cells to evaluate the safety profile of the compound.

Table 3: Cytotoxicity Results

| Concentration (μM) | Viability (%) |

|---|---|

| 0.1 | ≥91 |

| 1 | ≥91 |

| 10 | ≥91 |

Results indicated that the compound exhibited minimal cytotoxicity, with cell viability remaining above 91% across all tested concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted that modifications on the thioxoimidazolidin ring significantly influence biological activity. The presence of specific substituents, such as morpholine, enhances both antibacterial and antifungal properties while maintaining low cytotoxicity .

Case Studies

- Study on Multidrug Resistance : A study explored the potential of this compound as an adjuvant in overcoming multidrug resistance in bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant efflux pump inhibitory properties, enhancing the efficacy of conventional antibiotics .

- Docking Studies : Molecular docking studies revealed that the compound binds effectively to bacterial targets such as MurB, suggesting a mechanism for its antibacterial action .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thioxoimidazolidinone derivatives are often prepared by reacting substituted amines with isothiocyanates or via cyclization of thiourea intermediates. Evidence from similar compounds (e.g., thiazolidin-4-ones) suggests using Et₃N/DMF-H₂O as a solvent system to improve yield and reduce side reactions . Optimization involves adjusting stoichiometry, temperature (reflux vs. room temperature), and catalysts (e.g., NEt₃ for activating intermediates) . Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer : Use a combination of FTIR (to confirm C=O, C=S, and morpholine C-N stretches), ¹H/¹³C NMR (to resolve methyl, morpholinopropyl, and thioxo groups), and HRMS for molecular weight validation. For example, in analogous thioxoimidazolidinones, FTIR peaks at 1730 cm⁻¹ (C=O) and 1269 cm⁻¹ (C=S) are critical . NMR chemical shifts for morpholine protons typically appear at δ 3.40–3.58 ppm (CH₂-N), while thioxo carbons resonate near δ 182 ppm in ¹³C NMR . Purity is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as cyclization or nucleophilic attacks, by evaluating transition states and activation energies . Tools like Gaussian or ORCA simulate intermediates, while cheminformatics platforms (e.g., ICReDD’s workflow) integrate experimental data to prioritize high-yield conditions . For example, reaction path searches can predict optimal solvents or catalysts, reducing trial-and-error experimentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

- Methodological Answer : Contradictions may arise from tautomerism, solvent effects, or impurities. For example, thioxo groups can exhibit keto-enol tautomerism, altering NMR signals. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria .

- Deuterated solvent screening (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

- 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities .

- Cross-validation with X-ray crystallography for unambiguous structural assignment .

Q. What strategies are effective for designing derivatives of this compound to enhance biological activity?

- Methodological Answer : Rational design involves:

- Scaffold modification : Introducing substituents at the 5-position of the imidazolidinone ring (e.g., benzylidene groups via Knoevenagel condensation) to modulate steric/electronic effects .

- Side-chain engineering : Replacing the morpholinopropyl group with piperazine or pyrrolidine to alter solubility and target interactions .

- Bioisosteric replacement : Substituting the thioxo group with carbonyl or selenoxo moieties to improve metabolic stability .

- In silico docking : Predicting binding affinity to target proteins (e.g., enzymes or receptors) using AutoDock or Schrödinger .

Q. How can reaction engineering (e.g., flow chemistry or membrane reactors) improve scalability for this compound?

- Methodological Answer : Advanced reactor designs address challenges like exothermicity or low yields:

- Continuous flow systems : Enable precise temperature control and reduce reaction time for steps like cyclization .

- Membrane reactors : Separate byproducts (e.g., HCl) in real-time, improving yield in acid-catalyzed reactions .

- Process simulation : Aspen Plus or COMSOL models optimize parameters (residence time, pressure) before lab-scale trials .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. For high-throughput screening, apply ANOVA with post-hoc tests (Tukey’s HSD) to compare activity across derivatives. Machine learning (e.g., Random Forest) can identify structural features correlated with efficacy .

Q. How should researchers troubleshoot low yields in the final step of the synthesis?

- Methodological Answer : Systematically evaluate:

- Reagent purity : Degraded isothiocyanates or amines reduce efficiency .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require strict anhydrous conditions .

- Workup procedures : Ensure proper extraction (e.g., aqueous Na₂CO₃ washes to remove unreacted acids) .

- Catalyst screening : Test alternatives like DMAP or ionic liquids to accelerate sluggish steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。